![molecular formula C9H16N4OS B2595262 N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448037-01-1](/img/structure/B2595262.png)
N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-(3-(Dimethylamino)propyl)methacrylamide is a tertiary amino compound . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
The synthesis of similar compounds, such as N-[3-(dimethylamino)propyl]methacrylamide, has been achieved through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular formula of N-(3-(Dimethylamino)propyl)methacrylamide is C9H18N2O, and its molecular weight is 170.25 g/mol .Chemical Reactions Analysis
The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide with n-dodecyl acrylate or n-dodecyl methacrylate in toluene at 70 °C have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the poor mechanical strength of the poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogel limits its application as a drug delivery system and antimicrobial agent .Scientific Research Applications
Copolymerization Agent for Dispersant Viscosity Modifiers
N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is used in the copolymerization of amine-containing monomers with higher alkyl (meth)acrylates. This process is significant in the production of dispersant viscosity modifiers for lubricating oils. The copolymers obtained from this process are proposed for use in improving the viscosity and flow of lubricating oils .
Component in Thermo- and pH-Responsive Polymers
The compound serves as a building block for thermo- and pH-responsive polymers. These polymers exhibit changes in their physical properties in response to temperature and pH variations, making them useful in various applications, including drug delivery systems and smart materials .
Carboxyl Activating Agent for Amide Bonding
It acts as a carboxyl activating agent for amide bonding with primary amines. This function is crucial in peptide synthesis and the preparation of immunoconjugates, where it facilitates the bonding necessary for complex molecular constructions .
Surface Functionalization of Graphene Quantum Dots
This compound is utilized for the surface functionalization of graphene quantum dots (GQDs). GQDs functionalized with this compound are employed as sensing probes in Janus micromotors, which are used to detect enterobacterial contamination. This application is pivotal in the development of advanced sensors and diagnostic tools .
Synthesis of Self-Healing Hydrogels
It is used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery, where they can respond to the pH of the environment to release therapeutic agents in a controlled manner .
Gene Delivery Vector Development
The compound’s ability to complex with nucleic acids makes it a valuable cationic monomer for developing gene delivery vectors. These vectors facilitate the intracellular delivery of genetic material, which is a key process in gene therapy and biomedical research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-7-11-9(15-12-7)8(14)10-5-4-6-13(2)3/h4-6H2,1-3H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMHUXVOLHOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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